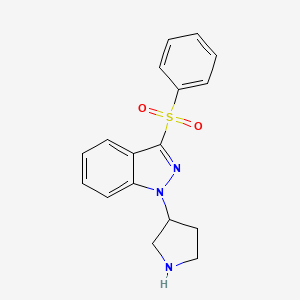
1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the phenylsulfonyl and pyrrolidinyl groups in this compound suggests potential pharmacological properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1H-Indazol, 3-(Phenylsulfonyl)-1-(3-Pyrrolidinyl)- involves typically multi-step organic reactions. A common synthetic route may include:
Bildung des Indazolkerns: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Einführung der Phenylsulfonylgruppe: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride.
Anlagerung der Pyrrolidinylgruppe: This can be done through nucleophilic substitution reactions using pyrrolidine.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für solche Verbindungen beinhalten oft die Optimierung von Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1H-Indazol, 3-(Phenylsulfonyl)-1-(3-Pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduktion: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Potassium permanganate, hydrogen peroxide.
Reduktionsmittel: Lithium aluminum hydride, sodium borohydride.
Lösungsmittel: Common solvents include dichloromethane, ethanol, and water.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemie: Used as a building block for synthesizing more complex molecules.
Biologie: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medizin: Investigated for its potential therapeutic effects in treating diseases.
Industrie: Used in the development of new materials and chemical processes.
5. Wirkmechanismus
Der Wirkmechanismus von 1H-Indazol, 3-(Phenylsulfonyl)-1-(3-Pyrrolidinyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various pharmacological effects.
Wirkmechanismus
The mechanism of action of 1H-Indazole, 3-(phenylsulfonyl)-1-(3-pyrrolidinyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Indazol: The parent compound with a simpler structure.
3-Phenylsulfonyl-1H-indazole: Lacks the pyrrolidinyl group.
1-(3-Pyrrolidinyl)-1H-indazole: Lacks the phenylsulfonyl group.
Einzigartigkeit
1H-Indazol, 3-(Phenylsulfonyl)-1-(3-Pyrrolidinyl)- is unique due to the combination of the phenylsulfonyl and pyrrolidinyl groups, which may confer distinct biological and chemical properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
651336-11-7 |
|---|---|
Molekularformel |
C17H17N3O2S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-1-pyrrolidin-3-ylindazole |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22,14-6-2-1-3-7-14)17-15-8-4-5-9-16(15)20(19-17)13-10-11-18-12-13/h1-9,13,18H,10-12H2 |
InChI-Schlüssel |
MWHQMIGMGRGYLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


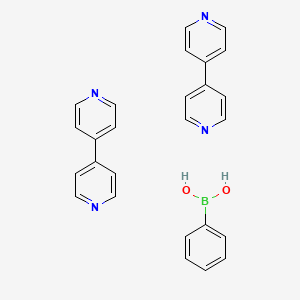
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
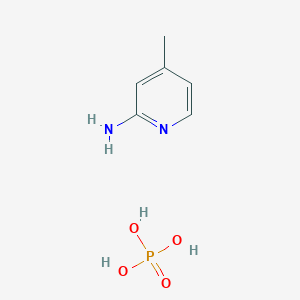
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
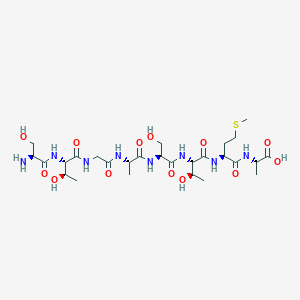
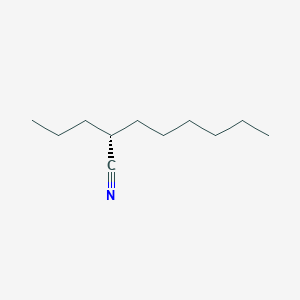
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
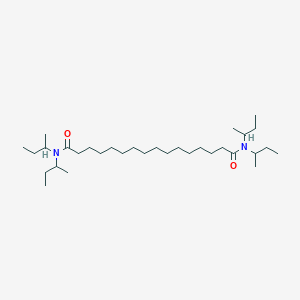
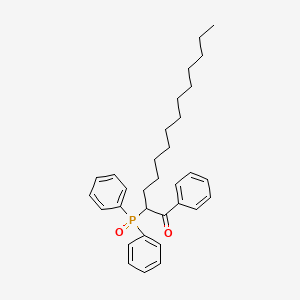
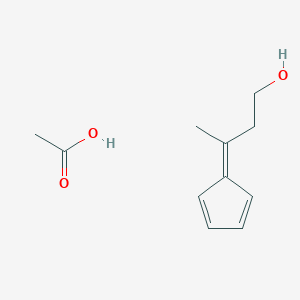
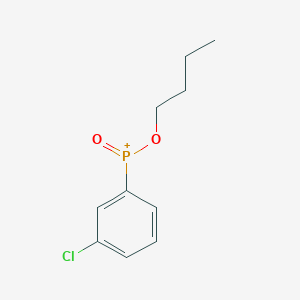
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
![Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride](/img/structure/B12529909.png)
